3-Methyl-2-propyl-1H-indole
Overview
Description
3-Methyl-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry . The indole nucleus is known for its aromatic nature, which facilitates electrophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-propyl-1H-indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include 3-methyl-2-propylphenylhydrazine and an appropriate ketone or aldehyde.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation reactions to produce various indole derivatives . The reaction conditions typically involve high pressure and temperature to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-propyl-1H-indole undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-Methyl-2-propyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, indole derivatives with anticancer properties may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Tryptophan: An essential amino acid and precursor to serotonin, a neurotransmitter.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Comparison: 3-Methyl-2-propyl-1H-indole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to indole-3-acetic acid and tryptophan, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
3-methyl-2-propyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-6-11-9(2)10-7-4-5-8-12(10)13-11/h4-5,7-8,13H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCOHXIHUVUWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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